molecular formula C27H34N4S2 B2530460 1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea CAS No. 863017-74-7

1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea

Cat. No.: B2530460
CAS No.: 863017-74-7
M. Wt: 478.72
InChI Key: ANWUINNDMYCNDD-UHFFFAOYSA-N
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Description

1-(1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenethylthiourea is a useful research compound. Its molecular formula is C27H34N4S2 and its molecular weight is 478.72. The purity is usually 95%.
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Scientific Research Applications

Bioactive Heterocyclic Substitutes

Five-membered heterocycles, including furan and thiophene, serve as crucial elements in drug design due to their presence in bioactive molecules. The review by Ostrowski (2022) highlights the significance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and analogues. The study explores various compounds, assessing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities by comparing these compounds with their aryl counterparts, thereby providing insights into the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action (Ostrowski, 2022).

Structural Activity Relationships of Thiophene Derivatives

The review by Drehsen and Engel (1983) covers the structural activity relationships of thiophene derivatives over the last decade, focusing on their therapeutic properties as indicated by specific biological test systems. This comprehensive overview concludes that no general activity pattern can be established, highlighting the complex nature of thiophene derivatives in biological applications (Drehsen & Engel, 1983).

Phenylpiperazine Derivatives in Medicinal Chemistry

The review by Maia, Tesch, and Fraga (2012) discusses the versatility of the N-phenylpiperazine scaffold in medicinal chemistry, highlighting its potential beyond CNS disorders. This review suggests new research fields for N-phenylpiperazine derivatives, emphasizing the scaffold's druglikeness and advocating for its diversification across therapeutic areas (Maia et al., 2012).

Properties

IUPAC Name

1-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4S2/c1-22(29-27(32)28-15-14-23-9-4-2-5-10-23)26(25-13-8-20-33-25)31-18-16-30(17-19-31)21-24-11-6-3-7-12-24/h2-13,20,22,26H,14-19,21H2,1H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWUINNDMYCNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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